molecular formula C19H20N2O3S3 B2593630 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 2034547-06-1

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No.: B2593630
CAS No.: 2034547-06-1
M. Wt: 420.56
InChI Key: IVJJJBJEZHEHLA-UHFFFAOYSA-N
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Description

N-(2-([2,3’-bithiophen]-5-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound featuring a benzamide core substituted with a dimethylsulfamoyl group and a bithiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide typically involves multiple steps:

    Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through a Stille coupling reaction, where a halogenated thiophene reacts with a stannylated thiophene in the presence of a palladium catalyst.

    Attachment of the Ethyl Linker: The bithiophene is then functionalized with an ethyl group via a Friedel-Crafts alkylation reaction.

    Introduction of the Benzamide Core: The ethyl-functionalized bithiophene is reacted with 4-(N,N-dimethylsulfamoyl)benzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final benzamide compound.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve continuous flow chemistry techniques to ensure consistent reaction conditions and efficient heat and mass transfer. Catalysts and reagents would be selected to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The bithiophene moiety can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to modify the sulfamoyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzamide ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Halogenated benzamides, nitrobenzamides

Scientific Research Applications

Chemistry

In chemistry, N-(2-([2,3’-bithiophen]-5-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool for probing biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, particularly in the field of organic electronics, this compound’s bithiophene moiety makes it a candidate for use in organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism by which N-(2-([2,3’-bithiophen]-5-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide exerts its effects depends on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The bithiophene unit can engage in π-π stacking interactions, while the benzamide core can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(Thiophen-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide
  • N-(2-(Furan-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide
  • N-(2-(Pyridin-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide

Uniqueness

Compared to similar compounds, N-(2-([2,3’-bithiophen]-5-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide stands out due to the presence of the bithiophene moiety, which enhances its electronic properties. This makes it particularly suitable for applications in organic electronics and photovoltaics, where efficient charge transport is crucial.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S3/c1-21(2)27(23,24)17-6-3-14(4-7-17)19(22)20-11-9-16-5-8-18(26-16)15-10-12-25-13-15/h3-8,10,12-13H,9,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJJJBJEZHEHLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC2=CC=C(S2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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